molecular formula C12H11ClN2 B1414786 3-Chloro-6-(4-ethylphenyl)pyridazine CAS No. 1105194-66-8

3-Chloro-6-(4-ethylphenyl)pyridazine

Cat. No.: B1414786
CAS No.: 1105194-66-8
M. Wt: 218.68 g/mol
InChI Key: JEUQUSPCROHWTK-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-ethylphenyl)pyridazine is a heterocyclic compound with the molecular formula C12H11ClN2. It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(4-ethylphenyl)pyridazine typically involves the reaction of 4-ethylphenylhydrazine with 3-chloropyridazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(4-ethylphenyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-6-(4-ethylphenyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4-ethylphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-phenylpyridazine
  • 3-Chloro-6-(4-methylphenyl)pyridazine
  • 3-Chloro-6-(4-isopropylphenyl)pyridazine

Uniqueness

3-Chloro-6-(4-ethylphenyl)pyridazine is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to other similar compounds .

Properties

IUPAC Name

3-chloro-6-(4-ethylphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-2-9-3-5-10(6-4-9)11-7-8-12(13)15-14-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUQUSPCROHWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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